molecular formula C13H13NO4 B1349944 Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 92634-76-9

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No. B1349944
CAS RN: 92634-76-9
M. Wt: 247.25 g/mol
InChI Key: BGNSWUCREVARSU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to improve monoclonal antibody production in chinese hamster ovary cells . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may also interact with cellular processes related to protein production.

Mode of Action

The related compound mentioned above was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may have a similar effect on cellular metabolism.

Biochemical Pathways

The related compound was found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . This suggests that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may also influence glycosylation pathways.

Result of Action

The related compound was found to increase monoclonal antibody production , suggesting that Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate may have a similar effect.

Safety and Hazards

The safety and hazards associated with “Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate” are not detailed in the sources retrieved. However, related compounds have shown a favorable safety profile in preclinical studies .

properties

IUPAC Name

ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-13(17)9-3-5-10(6-4-9)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNSWUCREVARSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374469
Record name Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

CAS RN

92634-76-9
Record name Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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